Hydroperoxide, hexyl
Description
Hydroperoxide, hexyl (CAS: 13393-68-5), also known as tert-hexyl hydroperoxide, is an organic peroxide with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol. Its IUPAC name, 2-hydroperoxy-2-methylpentane, reflects its branched alkyl chain structure, where the hydroperoxy (-OOH) group is attached to a tertiary carbon . This compound is classified under HS code 29096050 and is structurally distinct from simpler peroxides like hydrogen peroxide (H₂O₂) due to its organic backbone, which influences its stability, reactivity, and applications .
Properties
CAS No. |
4312-76-9 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
1-hydroperoxyhexane |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-5-6-8-7/h7H,2-6H2,1H3 |
InChI Key |
RZICEOJUAFHYFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOO |
Origin of Product |
United States |
Preparation Methods
Hydroperoxide, hexyl can be synthesized through several methods. One common synthetic route involves the oxidation of hexanol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the selective formation of the hydroperoxide. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Hydroperoxide, hexyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to hexanol.
Decomposition: It can decompose to form hexanol and oxygen, especially in the presence of catalysts like manganese dioxide or potassium iodide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, catalysts like manganese dioxide, and reducing agents such as sodium borohydride. Major products formed from these reactions include hexanol, oxygen, and various substituted hexyl derivatives.
Scientific Research Applications
Hydroperoxide, hexyl has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxides in biological systems.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of polymers and as an initiator for polymerization reactions.
Mechanism of Action
The mechanism of action of hydroperoxide, hexyl involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The molecular targets include cellular membranes and enzymes involved in oxidative stress responses. The pathways involved in its action include the Fenton reaction, where iron catalyzes the formation of hydroxyl radicals from hydroperoxides.
Comparison with Similar Compounds
Chemical Stability
- Hexyl Hydroperoxide: As an organic peroxide, its stability is lower than H₂O₂ due to the presence of a bulky alkyl group, which increases susceptibility to radical-induced decomposition.
- Hydrogen Peroxide : Requires stabilizers like acetanilide to inhibit violent decomposition triggered by trace metals, reducing agents, or organic impurities .
Reactivity and Hazards
- Hexyl Hydroperoxide: Likely reacts with metals, oxidizers, and combustibles, similar to H₂O₂, but with enhanced reactivity due to its organic chain. No specific incompatibilities are listed in the evidence, but general peroxide precautions apply .
- Hydrogen Peroxide : Reacts violently with finely divided metals, reducing agents, and organics, producing oxygen and heat. Must be stored in vented containers to prevent pressure buildup .
Other Alkyl Hydroperoxides
- Stability : Tertiary hydroperoxides (e.g., tert-hexyl) are typically more stable than primary/secondary analogs due to reduced steric strain.
- Reactivity : Longer alkyl chains may reduce solubility in polar solvents compared to H₂O₂ but enhance compatibility with organic matrices.
Data Table: Hexyl Hydroperoxide vs. Hydrogen Peroxide
Research Findings and Limitations
- Hexyl Hydroperoxide: Limited data on its specific reactivity or industrial applications are available in the provided evidence. Its role in biosynthetic pathways (e.g., LOX/HPL in apple volatile ester production) is indirect but highlights the ecological relevance of hydroperoxide-derived compounds .
- Hydrogen Peroxide : Extensive documentation on its hazards and ecological benefits (e.g., decomposition into water and oxygen) supports its use in sustainable applications .
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